molecular formula C10H6BrF2NO3 B2619488 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid CAS No. 1025273-83-9

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid

Cat. No. B2619488
M. Wt: 306.063
InChI Key: MVVQCCXBUSKZDW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is a research compound12. Its molecular formula is C10H6BrF2NO3 and its molecular weight is 306.0632.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized using palladium-catalyzed reactions3.



Molecular Structure Analysis

The molecular structure of this compound consists of a carbamoyl group attached to a prop-2-enoic acid group, with a 2-bromo-4,6-difluorophenyl group also attached to the carbamoyl group2.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available. However, related compounds, such as 2-Bromo-4,5-difluorophenol, are reported to undergo palladium-catalyzed cyclotrimerization3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.0632. Unfortunately, other specific properties like melting point, boiling point, and density were not found in the available resources.


Safety And Hazards

Specific safety and hazard information for this compound is not readily available in the resources. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use2.


Future Directions

The future directions of this compound are not specified in the available resources. However, given its unique structure, it could potentially be used in various research applications.


Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.


properties

IUPAC Name

(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQCCXBUSKZDW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid

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